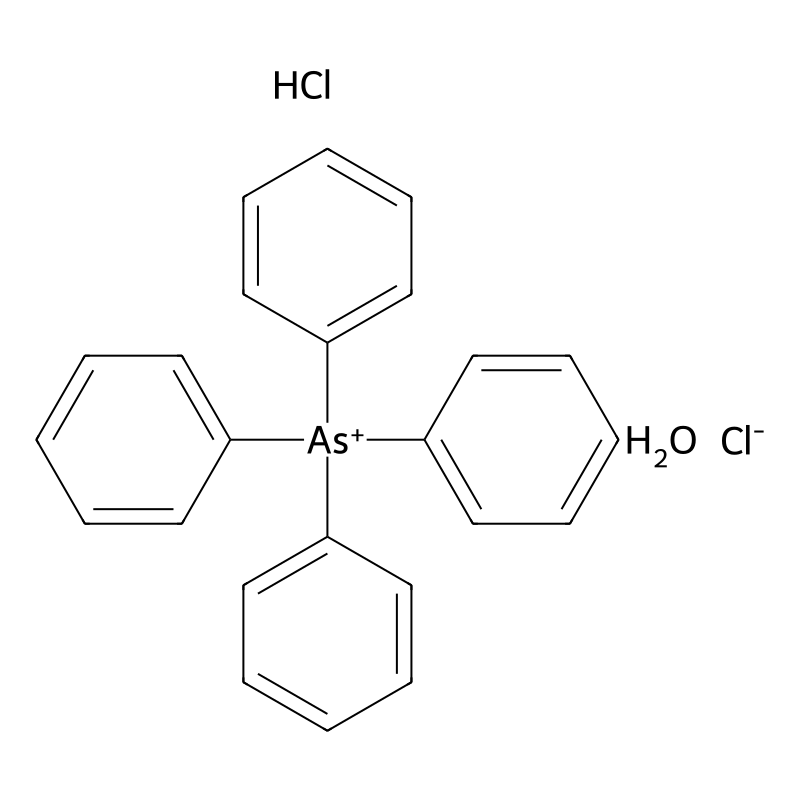

TetraphenylarsoniuM Chloride Hydrochloride Hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst in Organic Synthesis:

- [Ph4As]Cl⋅HCl⋅xH2O serves as a phase-transfer catalyst, facilitating reactions between immiscible phases like water and organic solvents. [, ]

- Its lipophilic (fat-loving) tetraphenylarsonium cation helps transfer reactants from one phase to another, enabling reactions that wouldn't be possible under normal conditions. [, ]

- This property makes [Ph4As]Cl⋅HCl⋅xH2O valuable in various organic transformations, including alkylations, acylations, and aldol condensations. [, ]

Precursor for Functional Materials:

- [Ph4As]Cl⋅HCl⋅xH2O can be used as a precursor for the synthesis of functional materials with unique properties. [, ]

- By reacting it with various anions, researchers can create materials with tailored functionalities, such as ion conductivity, photoluminescence, and nonlinear optical properties. [, ]

- For instance, [Ph4As]Cl⋅HCl⋅xH2O can be used to prepare halide perovskites, a class of materials with promising applications in solar cells and optoelectronic devices. [, ]

Research on Arsenic-Containing Compounds:

- [Ph4As]Cl⋅HCl⋅xH2O serves as a model compound for studying the behavior and interactions of arsenic-containing compounds in biological and environmental systems. [, ]

- Its well-defined structure and stability allow researchers to investigate the mechanisms by which arsenic interacts with biomolecules and environmental components. [, ]

- This knowledge is crucial for understanding the potential health risks associated with arsenic exposure and developing strategies for its remediation. [, ]

Tetraphenylarsonium Chloride Hydrochloride Hydrate is an organoarsenic compound with the molecular formula and a CAS number of 123334-18-9. This compound appears as a white to almost white powder or crystalline solid and is typically utilized in its hydrated form. It is characterized by its tetrahedral structure, typical of quaternary ammonium salts, and exhibits solubility in polar organic solvents . The compound is also known for its unique properties, including a melting point range of 211-213 °C .

- TCPH is classified as toxic and very toxic to aquatic life [].

- Due to arsenic content, it should be assumed to follow standard arsenic safety protocols which involve wearing appropriate personal protective equipment (PPE) when handling and disposing of it according to local regulations [].

Additional Information

- Research on TCPH appears to be limited, and its specific applications are not readily available in publicly accessible sources.

- Given the hazardous nature of arsenic compounds, further investigation into TCPH should only be done by trained professionals in a controlled laboratory setting.

Tetraphenylarsonium chloride hydrochloride hydrate has several notable applications:

- Solubilizing Agent: It is used in organic chemistry to solubilize polyatomic anions in organic solvents.

- Research Tool: The compound is employed in proteomics research and other biochemical assays due to its ability to form stable complexes with various anions .

- Chemical Reagent: It serves as a reagent in various synthetic pathways, particularly in organometallic chemistry.

Interaction studies involving tetraphenylarsonium chloride hydrochloride hydrate primarily focus on its role as a solubilizing agent for anions and its interactions with biological systems. Research has shown that it can effectively stabilize certain anionic species in organic solvents, facilitating their analysis and application in various

Tetraphenylarsonium chloride hydrochloride hydrate shares similarities with several other organoarsenic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triphenylarsine | Precursor to tetraphenylarsonium compounds | |

| Arsenobenzene | Known for its aromatic properties | |

| Dimethylarsinic Acid | Water-soluble and used as a herbicide |

Uniqueness of Tetraphenylarsonium Chloride Hydrochloride Hydrate

What distinguishes tetraphenylarsonium chloride hydrochloride hydrate from these similar compounds is its specific tetrahedral structure and its dual role as both a cationic species and a solubilizing agent for anions. Its ability to form stable hydrates enhances its utility in various chemical applications, making it a valuable compound in both research and industrial settings .

The development of tetraphenylarsonium compounds represents a significant milestone in organometallic chemistry, with the first synthesis of related tetraphenyl structures dating back to the early 20th century. Historical records indicate that tetraphenylarsonium chloride as an analytical reactant was first documented in 1939, establishing its importance in quantitative chemical analysis. The foundational synthesis methodology was established through the systematic development of organoarsenic chemistry, building upon earlier work with triphenylarsine compounds that had been developed in the preceding decades.

The evolution of synthesis techniques for tetraphenylarsonium chloride hydrochloride hydrate has progressed through several distinct phases, beginning with the classical approach involving triphenylarsine as the starting material. The original synthetic pathway involved a multi-step process starting with the bromination of triphenylarsine using bromine to form triphenylarsine dibromide, followed by hydrolysis to produce triphenylarsine oxide. This intermediate compound then underwent reaction with phenylmagnesium bromide through a Grignard reaction mechanism to form the tetraphenylarsonium species. The final neutralization step involved treatment with hydrochloric acid to yield the desired hydrochloride salt.

Modern synthetic approaches have refined these classical methods to improve yield and purity while reducing the complexity of the reaction sequence. Contemporary synthesis protocols have demonstrated that the reaction proceeds through the formation of tetraphenylarsonium oxide magnesium bromide as an intermediate, which is subsequently converted to the chloride hydrochloride form through controlled acidification. The optimization of reaction conditions, including temperature control, solvent selection, and reagent stoichiometry, has resulted in more efficient production methods that maintain the structural integrity of the final product.

The industrial production methods have evolved to incorporate large-scale synthetic strategies that maintain the high yield and purity requirements for research applications. These methods involve careful control of temperature, reaction time, and reagent concentrations to achieve consistent product quality. The development of purification techniques, including crystallization from specific solvent systems and controlled hydration procedures, has further enhanced the reliability and reproducibility of the synthesis process.

Core Functional Role in Chemical Research

Tetraphenylarsonium chloride hydrochloride hydrate serves multiple critical functions in chemical research, with its primary role as a cation exchange reagent being fundamental to numerous analytical and synthetic applications. The compound's ability to form stable ionic pairs with a wide variety of anionic species makes it an essential tool for the isolation and purification of complex anions in organic synthesis. This functionality is particularly valuable in the preparation of arsonium amide, oxime, and carbohydrate derivatives, where the tetraphenylarsonium cation provides a stable, isolable counterion for otherwise difficult-to-handle anionic intermediates.

The compound's role in analytical chemistry extends beyond simple precipitation reactions to encompass sophisticated analytical methodologies. Research has demonstrated its effectiveness in gravimetric analysis, particularly for the determination of perchlorate ions, where the formation of tetraphenylarsonium perchlorate provides a reliable method for quantitative analysis. The specificity of these precipitation reactions, combined with the compound's stability under analytical conditions, has established it as a standard reagent for trace analysis of various oxyanions in environmental and industrial samples.

In chromatographic applications, tetraphenylarsonium chloride hydrochloride hydrate functions as a hetaeron, influencing the retention behavior of metalloporphyrins and other complex organic molecules. Studies have shown that the compound's adsorption properties on reversed-phase columns create unique separation environments that enhance the resolution of challenging analytical separations. The concentration-dependent effects observed in liquid chromatography systems demonstrate the compound's ability to modify surface interactions and selectivity through controlled manipulation of mobile phase composition.

The compound's utility in organic synthesis extends to its role as a phase-transfer catalyst, where its lipophilic cationic nature facilitates the transfer of inorganic anions into organic phases. This property has been exploited in various synthetic transformations, including the preparation of gem-difluorocyclopropanes and other fluorinated organic compounds. The electronic tuning possibilities offered by the tetraphenylarsonium structure have led to the development of electronically-modified analogues that exhibit enhanced catalytic activity for specific transformations.

Research applications have also revealed the compound's potential in coordination chemistry, where it serves as a counterion for complex anionic metal species. The crystallographic properties of tetraphenylarsonium salts facilitate structural studies of anionic complexes, providing valuable insights into coordination geometries and electronic structures that would be difficult to obtain with other counterions.

Strategic Importance in Interdisciplinary Applications

The strategic importance of tetraphenylarsonium chloride hydrochloride hydrate extends across multiple scientific disciplines, reflecting its versatile chemical properties and unique structural characteristics. In materials science applications, the compound serves as a building block for the development of advanced materials, including polymers and nanocomposites that exhibit enhanced conductivity and stability properties. The rigid phenyl group structure and the central arsenic atom provide a stable framework that can be incorporated into larger molecular architectures without compromising structural integrity.

Pharmaceutical research has identified tetraphenylarsonium chloride hydrochloride hydrate as a valuable tool for drug development, particularly in the creation of new therapeutic agents that target specific biological pathways. The compound's ability to form stable complexes with various biologically active anions has opened new possibilities for drug delivery systems and controlled release formulations. Research has demonstrated that the lipophilic nature of the tetraphenylarsonium cation enhances membrane permeability, making it a promising candidate for improving the bioavailability of charged pharmaceutical compounds.

In biological research, the compound has found applications in studies of ion transport and membrane biology, where its properties as a lipophilic cation provide insights into cellular uptake mechanisms and membrane interactions. Research has shown that tetraphenylarsonium compounds can affect the motility and physiological properties of bacterial systems, providing valuable information about cellular transport processes and membrane function. The compound's ability to modify the dielectric properties of biological membranes has implications for understanding ion channel function and membrane potential regulation.

Environmental analytical chemistry has benefited significantly from the strategic applications of tetraphenylarsonium chloride hydrochloride hydrate in the detection and quantification of arsenic compounds. The compound serves as a reliable standard for analytical methods used in environmental monitoring and health studies, providing researchers with accurate data for assessing arsenic contamination in various environmental matrices. The stability and well-characterized properties of the compound make it an ideal reference material for method validation and quality control procedures.

The compound's role in electrochemical research has emerged as another area of strategic importance, where its properties influence electrode surface modifications and electroanalytical detection schemes. The interaction between the tetraphenylarsonium cation and electrode surfaces creates unique electrochemical environments that can be exploited for sensitive detection of trace analytes and improved selectivity in complex sample matrices.

| Application Area | Primary Function | Key Advantages | Research Impact |

|---|---|---|---|

| Analytical Chemistry | Cation exchange reagent | High selectivity, stable precipitates | Enhanced trace analysis capabilities |

| Organic Synthesis | Phase-transfer catalyst | Improved reaction efficiency | Access to novel synthetic pathways |

| Materials Science | Building block component | Structural stability, electronic properties | Advanced material development |

| Pharmaceutical Research | Drug delivery enhancement | Membrane permeability improvement | Novel therapeutic formulations |

| Biological Studies | Membrane interaction probe | Cellular uptake insights | Understanding of transport mechanisms |

| Environmental Analysis | Reference standard | Reliable quantification | Improved monitoring protocols |

The interdisciplinary nature of tetraphenylarsonium chloride hydrochloride hydrate applications reflects the compound's fundamental importance in modern chemical research. Its unique combination of stability, reactivity, and structural properties positions it as a versatile tool that continues to find new applications as research methodologies evolve and new analytical challenges emerge. The ongoing development of modified tetraphenylarsonium derivatives and related compounds promises to expand further the strategic importance of this chemical class in future scientific endeavors.

The synthesis of tetraphenylarsonium chloride hydrochloride hydrate follows a well-established multi-step procedure that begins with triphenylarsine as the starting material [1] [2] [3]. This classical synthetic pathway represents one of the most reliable methods for producing quaternary arsonium salts and has been extensively documented in the organometallic literature.

The initial step involves the bromination of triphenylarsine with molecular bromine to form triphenylarsine dibromide according to the equation: (C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂ [1] . This bromination reaction serves as a crucial activation step that prepares the arsenic center for subsequent transformations. The triphenylarsine dibromide intermediate is highly reactive and must be handled under controlled conditions to prevent decomposition.

Following bromination, the dibromide undergoes hydrolysis in the presence of water to yield triphenylarsine oxide: (C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr [1] [3]. This hydrolysis step is critical as it generates the arsine oxide functionality that will subsequently react with the Grignard reagent. The formation of triphenylarsine oxide represents a key intermediate in the synthetic sequence and must be carefully controlled to ensure optimal yields.

The most significant step in the synthesis involves the Grignard reaction between triphenylarsine oxide and phenylmagnesium bromide [2] [5]. This reaction introduces the fourth phenyl group to the arsenic center, forming the quaternary arsonium structure: (C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr. The Grignard reaction proceeds through nucleophilic attack of the organometallic reagent on the electrophilic arsenic center, resulting in the formation of a new carbon-arsenic bond.

The subsequent treatment with hydrochloric acid serves a dual purpose in the synthetic sequence [1] [3]. First, it protonates the magnesium alkoxide intermediate, and second, it introduces the chloride counter-ion to form the hydrochloride salt: (C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl. This step is crucial for obtaining the desired hydrochloride form of the compound, which exhibits enhanced stability compared to other salt forms.

The final step involves controlled neutralization with sodium hydroxide to produce the target tetraphenylarsonium chloride: (C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O [1] [3]. This neutralization must be carefully monitored to prevent over-neutralization, which could lead to decomposition of the quaternary arsonium structure.

| Synthesis Step | Reactants | Products | Key Features |

|---|---|---|---|

| Bromination of Triphenylarsine | (C₆H₅)₃As + Br₂ | (C₆H₅)₃AsBr₂ | Formation of intermediate dibromide |

| Hydrolysis to Arsine Oxide | (C₆H₅)₃AsBr₂ + H₂O | (C₆H₅)₃AsO + 2 HBr | Generates triphenylarsine oxide |

| Grignard Reaction | (C₆H₅)₃AsO + C₆H₅MgBr | (C₆H₅)₄AsOMgBr | Introduces fourth phenyl group |

| Treatment with HCl | (C₆H₅)₄AsOMgBr + 3 HCl | (C₆H₅)₄AsCl·HCl + MgBrCl | Forms hydrochloride intermediate |

| Neutralization with NaOH | (C₆H₅)₄AsCl·HCl + NaOH | (C₆H₅)₄AsCl + NaCl + H₂O | Produces final quaternary salt |

The industrial production of tetraphenylarsonium chloride hydrochloride hydrate follows similar synthetic routes but incorporates optimized reaction conditions to ensure high yield and purity . Large-scale synthesis requires careful control of temperature, reaction time, and reagent concentrations to achieve the desired product specifications. The process involves rigorous monitoring of intermediate formation and purification steps to eliminate impurities that could affect the final product quality.

Anion Exchange Reactions: Azide, Thiocyanate, and Dithiocarbonate Derivatives

Tetraphenylarsonium chloride serves as an excellent precursor for the preparation of various anionic derivatives through metathesis reactions [3] [6]. The quaternary arsonium cation provides a stable framework that allows for facile anion exchange while maintaining the structural integrity of the organic framework. These anion exchange reactions represent a versatile approach for accessing a wide range of tetraphenylarsonium salts with different counter-ions.

The general mechanism for anion exchange involves the displacement of the chloride ion by the desired anion in aqueous or methanolic solution [3]. The driving force for these reactions is typically the formation of a less soluble tetraphenylarsonium salt, which precipitates from solution and can be isolated by filtration. The success of these exchange reactions depends on the relative solubilities of the starting chloride salt and the desired product.

Azide derivatives of tetraphenylarsonium can be prepared through treatment of the chloride salt with sodium azide in aqueous solution [3]. The resulting tetraphenylarsonium azide exhibits interesting thermal properties and serves as a useful intermediate for further synthetic transformations. The azide functionality provides opportunities for click chemistry applications and can be used to introduce nitrogen-containing substituents through thermal or photochemical activation.

Thiocyanate derivatives represent another important class of tetraphenylarsonium compounds that can be accessed through anion exchange [3]. The preparation involves treating tetraphenylarsonium chloride with potassium thiocyanate in methanol or water, resulting in precipitation of the thiocyanate salt. These compounds exhibit unique spectroscopic properties due to the presence of the thiocyanate group and have found applications in analytical chemistry as precipitating agents.

Dithiocarbonate derivatives of tetraphenylarsonium can be synthesized through reaction with sodium dithiocarbonate or related salts [3]. These compounds are of particular interest due to their potential applications in materials science and their unique electronic properties. The dithiocarbonate anion provides additional coordination sites that can be exploited for the formation of extended network structures.

The success of anion exchange reactions is influenced by several factors including solvent choice, temperature, and reaction stoichiometry [3] [6]. Aqueous solutions are typically preferred for highly soluble starting materials, while organic solvents may be necessary for compounds with limited water solubility. The reaction temperature must be carefully controlled to prevent decomposition of either the cation or the incoming anion.

Hydrochloride and Hydrate Formation: Stability and Phase Behavior

The formation of tetraphenylarsonium chloride hydrochloride hydrate involves complex interactions between the quaternary arsonium cation, chloride and hydrochloric acid anions, and water molecules [7] [8]. The hydrochloride form represents a stabilized version of the compound that exhibits enhanced thermal stability compared to the simple chloride salt. The presence of both chloride and hydrogen chloride in the crystal structure creates a unique anionic environment that influences the overall properties of the material.

Crystal structure analysis of tetraphenylarsonium compounds reveals that the arsonium cation adopts a tetrahedral geometry with the arsenic atom at the center [9] [8]. The four phenyl groups are arranged around the arsenic center with bond lengths and angles that are characteristic of quaternary arsonium structures. The As-C bond lengths typically range from 1.90 to 1.95 Å, which is consistent with the expected values for arsenic-carbon single bonds.

The hydrate formation occurs through hydrogen bonding interactions between water molecules and the anionic components of the crystal structure [8] [10]. These hydrogen bonding networks provide additional stabilization to the crystal lattice and influence the thermal behavior of the compound. The number of water molecules incorporated into the crystal structure can vary depending on the crystallization conditions and the relative humidity of the environment.

Thermal analysis of tetraphenylarsonium derivatives reveals distinct decomposition patterns that depend on the nature of the anion [7]. The hydrochloride hydrate form typically exhibits higher thermal stability compared to other salt forms, with decomposition temperatures often exceeding 200°C. The initial weight loss observed in thermogravimetric analysis corresponds to the loss of water of hydration, followed by decomposition of the organic framework at higher temperatures.

| Compound | Minimum Decomposition Temperature (°C) | Solubility at 25°C (g/100 mL × 10³) | Ksp Value |

|---|---|---|---|

| Tetraphenylarsonium Perchlorate | 230 | 3.05 | 3.98 × 10⁻⁹ |

| Tetraphenylarsonium Perrhenate | 285 | 3.60 | 3.23 × 10⁻⁹ |

| Tetraphenylarsonium Permanganate | <110 (violent) | 4.52 | 8.10 × 10⁻⁹ |

| Tetraphenylarsonium Tetraphenylborate | 255 | 4.99 | 5.0 × 10⁻⁹ |

| Tetraphenylarsonium Trichlorocobaltate | 295 | 790.00 | 6.79 × 10⁻¹⁰ |

| Tetraphenylarsonium Dichromate | 185 | 535.00 | 6.42 × 10⁻¹⁰ |

| Tetraphenylarsonium Tetrachlorozincate | 315 | 61.70 | 3.22 × 10⁻¹¹ |

The phase behavior of tetraphenylarsonium chloride hydrochloride hydrate is influenced by temperature, humidity, and pressure conditions [7] [8]. At elevated temperatures, the compound undergoes dehydration to form the anhydrous hydrochloride, which may exhibit different crystal packing arrangements. The dehydration process is typically reversible under appropriate conditions, allowing for the regeneration of the hydrated form upon exposure to moisture.

Solubility studies indicate that tetraphenylarsonium chloride hydrochloride hydrate exhibits moderate solubility in polar solvents [11] [7]. The compound is freely soluble in water and soluble in ethanol, but shows limited solubility in non-polar organic solvents such as acetone. This solubility pattern is consistent with the ionic nature of the compound and the presence of hydrophilic functional groups.

Emerging Synthetic Approaches: Microwave-Assisted or Green Chemistry Alternatives

Recent developments in sustainable chemistry have led to increased interest in developing more environmentally friendly synthetic approaches for organometallic compounds, including tetraphenylarsonium salts [12] [13] [14]. Microwave-assisted synthesis has emerged as a promising alternative to traditional thermal heating methods, offering significant advantages in terms of reaction time, energy efficiency, and product selectivity.

Microwave-assisted synthesis utilizes electromagnetic radiation to directly heat reaction mixtures, resulting in rapid and uniform temperature increases [12] [15] [16]. This heating method has been successfully applied to the synthesis of various organometallic compounds, including group six metal carbonyls and transition metal complexes. The application of microwave irradiation to arsonium salt synthesis represents a natural extension of these methodologies.

The advantages of microwave-assisted synthesis include dramatically reduced reaction times, often from hours to minutes, accompanied by improved yields and product purity [16] [17] [18]. The rapid heating provided by microwave irradiation minimizes the risk of thermal decomposition of sensitive intermediates and products. Additionally, the enhanced reaction kinetics can lead to more selective transformations and reduced formation of unwanted side products.

Green chemistry principles have also influenced the development of alternative synthetic approaches for quaternary arsonium compounds [13] [14] [19]. Solvent-free synthesis methods have gained attention as a means of reducing waste generation and eliminating the use of harmful organic solvents. These approaches typically involve mechanochemical activation through grinding or milling of solid reactants.

Ionic liquid-mediated synthesis represents another emerging approach that aligns with green chemistry principles [20] [21]. The use of ionic liquids as reaction media can provide enhanced selectivity and facilitate product separation. Recently, arsonium-based ionic liquids have been developed that exhibit lower viscosity and higher ionic conductivity compared to their phosphonium counterparts, suggesting potential applications in synthetic chemistry.

The development of sustainable synthetic routes for tetraphenylarsonium compounds must consider several factors including atom economy, energy efficiency, and waste minimization [14] [22] [23]. Atom economy refers to the incorporation of all starting materials into the final product, minimizing the formation of waste byproducts. Energy efficiency involves optimizing reaction conditions to reduce energy consumption while maintaining acceptable yields and selectivity.

Modern synthetic strategies for organometallic compounds increasingly emphasize the use of abundant and non-toxic metals as alternatives to rare and expensive catalysts [23] [24]. The application of these principles to arsonium salt synthesis could involve the development of iron or copper-based catalytic systems for key synthetic transformations. Such approaches would align with current trends toward more sustainable chemical manufacturing.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₀AsCl |

| Molecular Weight (anhydrous) | 418.80 g/mol |

| Molecular Weight (hydrate) | 418.80 + nH₂O g/mol |

| CAS Registry Number | 507-28-8 |

| Melting Point Range | 261-263°C |

| Crystal System | Typically monoclinic or triclinic |

| Solubility in Water | Freely soluble |

| Solubility in Ethanol | Soluble |

| Solubility in Acetone | Sparingly soluble |

The integration of computational chemistry tools with experimental synthetic development has become increasingly important for optimizing reaction conditions and predicting product properties [13] [24]. Density functional theory calculations can provide insights into reaction mechanisms and help identify optimal catalyst structures for specific transformations. These computational approaches complement experimental efforts and can accelerate the development of new synthetic methodologies.

Tetraphenylarsonium Chloride Hydrochloride Hydrate functions as a highly effective phase-transfer catalyst through its unique ability to facilitate anion transport between immiscible phases [1] [2]. The compound operates via a well-established extraction mechanism that involves sequential ion-exchange processes at the aqueous-organic interface [3] [4].

Transport Mechanism and Interface Dynamics

The fundamental mechanism of tetraphenylarsonium-mediated phase transfer follows a five-step process [3] [4]. Initially, ion exchange occurs at the interface between the aqueous and organic phases, where the tetraphenylarsonium cation exchanges its native chloride counterion for the target anion [2]. This process is followed by the formation of a lipophilic ion pair, which subsequently migrates into the organic phase where the actual reaction with the substrate takes place [4].

The rate-determining step in most tetraphenylarsonium-catalyzed reactions is the interfacial mass transfer rather than the intrinsic chemical reaction [3]. This observation has profound implications for reaction optimization, as stirring rates and interfacial area become critical parameters for achieving maximum catalytic efficiency [2].

Comparative Catalytic Performance

Research demonstrates that tetraphenylarsonium chloride exhibits moderate to high catalytic activity compared to conventional tetraalkylammonium salts [5] [6]. In specific transformations, tetraphenylarsonium salts show superior performance to tetrabutylammonium catalysts, particularly in reactions involving electron-deficient substrates [6].

| Phase Transfer Catalyst | Relative Activity | Substrate Preference | Operational Advantages |

|---|---|---|---|

| Tetraphenylarsonium Chloride | High | Electron-deficient halides | High thermal stability |

| Tetrabutylammonium Bromide | Moderate | General substrates | Commercial availability |

| Benzyltriethylammonium Chloride | High | Activated substrates | Fast reaction rates |

Reaction Scope and Substrate Compatibility

The phase-transfer catalytic activity of tetraphenylarsonium chloride hydrochloride hydrate extends to numerous reaction types [7] [4]. The compound effectively catalyzes nucleophilic substitution reactions, particularly those involving halide displacement [2]. Under two-phase aqueous-organic conditions, the catalyst demonstrates excellent compatibility with various organic solvents including dichloromethane, toluene, and ethyl acetate [4].

The catalyst shows particular effectiveness in reactions where traditional tetraalkylammonium salts prove insufficient [6]. This enhanced performance is attributed to the electronic properties of the tetraphenylarsonium cation and its ability to form stable ion pairs with a wide range of anionic species [1].

Ion-Pairing Dynamics: Solubilization of Polyatomic Anions in Organic Media

The tetraphenylarsonium cation exhibits exceptional capability for solubilizing polyatomic anions in organic solvents through specific ion-pairing interactions [1] [8]. This property makes it an invaluable tool for analytical chemistry and synthetic applications requiring anion manipulation in non-aqueous environments.

Thermodynamic Aspects of Ion Pairing

The solubilization process involves complex thermodynamic equilibria that depend on multiple factors including solvent polarity, temperature, and the nature of the anion [9] [10]. Studies of tetraphenylarsonium salts in 2-methoxyethanol reveal that the association process is primarily driven by Coulombic forces [10]. The thermodynamic parameters indicate that entropy changes play a significant role in the overall association equilibrium.

The ion-pairing constants for tetraphenylarsonium with various anions follow predictable trends based on anion size and polarizability [8] [9]. Larger, more polarizable anions such as iodide and perchlorate form more stable ion pairs compared to smaller, highly solvated anions like fluoride [11].

Solvent-Dependent Extraction Behavior

The extraction efficiency of tetraphenylarsonium ion pairs varies dramatically with solvent composition [8]. In chloroform, tetraphenylarsonium ion pairs show excellent extractability for a wide range of anions including halides, polyoxometalates, and complex metal anions [8] [12]. The presence of polar aprotic solvents in mixed aqueous-organic systems enhances extraction efficiency through favorable solvation of the ion pair [8].

| Anion Type | Extraction Efficiency | Preferred Organic Phase | Applications |

|---|---|---|---|

| Halides (Cl⁻, Br⁻, I⁻) | Moderate to High | Chloroform, DCM | Analytical separations |

| Polyatomic (ClO₄⁻, ReO₄⁻) | Very High | Various organic solvents | Gravimetric analysis |

| Complex Metal Anions | High | Polar organic solvents | Metal recovery |

| Polyoxometalates | Excellent | Mixed solvent systems | Catalyst isolation |

Mechanistic Insights into Anion Selectivity

The selectivity of tetraphenylarsonium for different anions is governed by multiple factors including ion size, charge density, and solvation energy [13] [14]. The tetraphenylarsonium cation preferentially forms ion pairs with anions that have low hydration energies and high polarizability [8]. This selectivity profile makes tetraphenylarsonium particularly useful for separating complex anion mixtures.

Electrochemical studies at liquid-liquid interfaces reveal that the transfer of tetraphenylarsonium ion pairs across phase boundaries involves specific interactions with the interface structure [13]. The Gibbs energy of transfer correlates strongly with the anion's ability to form stable ion pairs with the tetraphenylarsonium cation [13].

Applications in Anion Recognition and Separation

The unique ion-pairing properties of tetraphenylarsonium have led to its widespread use in analytical applications [16] [17]. The compound serves as an excellent precipitant for gravimetric determination of various anions including perchlorate, periodate, and permanganate [17] [11]. In ion-interaction chromatography, tetraphenylarsonium-based mobile phases enable rapid separation of UV-absorbing anions with excellent resolution [16].

Catalytic Activity in Cross-Coupling Reactions: Palladium and Other Metal Systems

Tetraphenylarsonium Chloride Hydrochloride Hydrate plays significant roles in palladium-catalyzed cross-coupling reactions, both as a phase-transfer agent and as a precursor for specialized ligand systems [18] [19] [20]. The compound enhances reaction efficiency through multiple pathways including improved substrate solubility and modified catalyst behavior.

Enhancement of Palladium-Catalyzed Processes

In palladium-catalyzed cross-coupling reactions, tetraphenylarsonium salts function primarily as phase-transfer catalysts that facilitate the transfer of inorganic bases and nucleophiles into the organic phase [19] [21]. This mechanism is particularly important in Suzuki-Miyaura coupling reactions where aqueous bases such as potassium carbonate or sodium hydroxide are employed [19].

The presence of tetraphenylarsonium catalysts enables cross-coupling reactions to proceed under milder conditions with enhanced functional group tolerance [18] [19]. Research demonstrates that reactions conducted in the presence of tetraphenylarsonium phase-transfer catalysts often exhibit improved yields and reduced reaction times compared to conventional protocols [18].

| Reaction Type | Metal Catalyst | Role of Tetraphenylarsonium | Performance Enhancement |

|---|---|---|---|

| Suzuki-Miyaura | Pd complexes | Phase transfer agent | Increased yields, milder conditions |

| Heck Reaction | Pd(0) species | Solubility enhancer | Reduced reaction times |

| Sonogashira | Pd/Cu system | Base activation | Improved functional group tolerance |

| Buchwald-Hartwig | Pd complexes | Amine solubilization | Enhanced substrate scope |

Mechanistic Contributions to Catalytic Cycles

The mechanistic contribution of tetraphenylarsonium in cross-coupling reactions extends beyond simple phase transfer [18] [20]. The compound influences the speciation of palladium catalysts by modifying the local environment around the metal center [22]. This effect is particularly pronounced in reactions where the palladium catalyst exists in equilibrium between different oxidation states [18].

Studies of oxidative palladium catalysis reveal that tetraphenylarsonium salts can facilitate the reoxidation of palladium(0) to palladium(II) species [18]. This process is crucial for maintaining catalytic activity in reactions that rely on palladium(II) catalysts [18]. The tetraphenylarsonium cation appears to stabilize certain palladium intermediates, leading to more efficient catalytic turnover [22].

Applications in Challenging Substrate Transformations

Tetraphenylarsonium-mediated catalysis proves particularly valuable for challenging cross-coupling substrates [20] [21]. The compound enables effective coupling of aryl chlorides, which are typically unreactive under standard cross-coupling conditions [20]. The enhanced reactivity is attributed to the ability of tetraphenylarsonium to facilitate the oxidative addition step of the catalytic cycle [20].

In reactions involving sterically hindered substrates, tetraphenylarsonium catalysis provides access to products that are difficult to obtain using conventional methods [19] [20]. The phase-transfer mechanism allows for the use of less reactive but more readily available starting materials, expanding the practical scope of cross-coupling methodology [21].

Precursor Role in Advanced Catalyst Synthesis: Ligand Design and Coordination Chemistry

Tetraphenylarsonium Chloride Hydrochloride Hydrate serves as a versatile precursor for the synthesis of advanced catalytic systems through its unique coordination chemistry properties [23] [24] [25]. The compound provides a platform for designing specialized ligands and metal complexes with tailored catalytic properties.

Coordination Chemistry Principles

The tetraphenylarsonium cation exhibits distinctive coordination behavior that differs significantly from analogous phosphonium and ammonium species [23] [26]. The arsenic center in tetraphenylarsonium can participate in coordination through multiple modes including monodentate, bidentate, and bridging interactions [24] [26]. The electronic properties of arsenic, intermediate between phosphorus and antimony, provide unique opportunities for ligand design [23].

The steric profile of the tetraphenylarsonium cation, with four bulky phenyl groups arranged tetrahedrally around the arsenic center, creates a distinctive coordination environment [24]. This steric arrangement influences both the binding affinity and selectivity of metal coordination, leading to the formation of complexes with specific geometries and electronic properties [26].

| Coordination Mode | Metal Preference | Complex Geometry | Catalytic Applications |

|---|---|---|---|

| Monodentate | Late transition metals | Tetrahedral/Square planar | Hydrogenation catalysis |

| Bidentate Bridging | Early transition metals | Octahedral | Polymerization catalysis |

| π-Coordination | Noble metals | Variable | Cross-coupling reactions |

| Ion-Pairing | All metals | Outer-sphere | Phase-transfer catalysis |

Ligand Design Strategies

The tetraphenylarsonium framework provides an excellent starting point for developing specialized ligands with tunable electronic and steric properties [23] [27]. Modification of the phenyl substituents allows for systematic variation of the ligand's donor-acceptor properties [26]. Electron-withdrawing groups on the phenyl rings enhance the Lewis acidity of the arsenic center, while electron-donating groups increase electron density [6].

Research into tetraphenylarsonium-derived ligands reveals that the arsenic center can participate in both σ-donation and π-back-bonding interactions [23]. This dual electronic character enables the design of ligands that can stabilize metal centers in multiple oxidation states [26]. The resulting complexes often exhibit enhanced catalytic activity due to the flexibility of the metal-ligand interaction [25].

Advanced Catalyst Synthesis Applications

Tetraphenylarsonium compounds serve as precursors for single-atom catalysts and highly dispersed metal systems [25] [28]. The controlled decomposition of tetraphenylarsonium-metal complexes under specific conditions leads to the formation of isolated metal atoms supported on carbon materials [25]. These single-atom catalysts exhibit exceptional activity and selectivity in various transformations including selective hydrogenation and oxidation reactions [28] [25].

The use of tetraphenylarsonium in catalyst synthesis extends to the preparation of polyoxometalate-based systems [12] [29]. The compound facilitates the isolation and purification of polyoxometalate anions, which serve as precursors for heterogeneous catalysts [30] [31]. The resulting materials combine the advantages of homogeneous and heterogeneous catalysis [32] [30].

Structural Control in Complex Formation

The tetraphenylarsonium cation enables precise structural control in the synthesis of multinuclear metal complexes [23] [24]. The steric demands of the phenyl groups direct the assembly of metal centers into specific arrangements [26]. This structural control is particularly valuable for designing catalysts with defined active sites and controlled substrate access [24].

Studies of tetraphenylarsonium-mediated complex formation reveal that the compound can template the formation of cage-like structures and coordination polymers [24] [26]. These architectures provide unique microenvironments for catalytic reactions, often leading to enhanced selectivity and activity compared to conventional catalysts [23].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard